Benzamide, 2-chloro-N-dodecyl-5-nitro-

Description

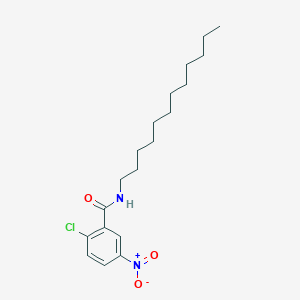

Benzamide, 2-chloro-N-dodecyl-5-nitro-, is a substituted benzamide derivative characterized by a chloro group at the 2-position, a nitro group at the 5-position of the benzene ring, and a dodecyl (C₁₂H₂₅) alkyl chain attached to the amide nitrogen. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which may influence solubility, membrane permeability, and aggregation behavior . For example, 2-chloro-5-nitrobenzoyl chloride could react with dodecylamine to yield the target compound, similar to methods described for related benzamides .

Potential applications of this compound may include roles as a histone deacetylase (HDAC) inhibitor, given the established activity of benzamide derivatives in HDAC modulation , or as a surfactant or foldamer in materials science due to its amphiphilic N-alkylated structure .

Properties

CAS No. |

544432-63-5 |

|---|---|

Molecular Formula |

C19H29ClN2O3 |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

2-chloro-N-dodecyl-5-nitrobenzamide |

InChI |

InChI=1S/C19H29ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-19(23)17-15-16(22(24)25)12-13-18(17)20/h12-13,15H,2-11,14H2,1H3,(H,21,23) |

InChI Key |

BTHQHNNAWAAWHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-dodecyl-5-nitro- typically involves the following steps:

Chlorination: The chlorination at the 2-position can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

N-Dodecylation:

Industrial Production Methods: Industrial production of Benzamide, 2-chloro-N-dodecyl-5-nitro- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Reduction: Amino derivatives.

Substitution: Various substituted benzamides.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: Benzamide, 2-chloro-N-dodecyl-5-nitro- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substitutions on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicine include its use as an intermediate in the synthesis of drugs with antimicrobial or anticancer properties. The presence of the nitro group suggests potential activity against certain pathogens.

Industry: In the industrial sector, Benzamide, 2-chloro-N-dodecyl-5-nitro- can be used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-dodecyl-5-nitro- involves interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and dodecyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-chloro-N-dodecyl-5-nitrobenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and biological activities:

*Calculated based on formula C₁₉H₂₂ClN₂O₃.

Key Observations:

The dodecyl chain increases lipophilicity, which may improve cell membrane penetration but could also lead to aggregation or reduced aqueous solubility .

Synthetic Accessibility :

- N-Alkylated benzamides are commonly synthesized via amidation (e.g., benzoyl chloride + amine), as seen in Rip-B (80% yield) . The dodecyl variant likely follows similar protocols but may require optimized conditions due to steric hindrance from the long alkyl chain.

The NBD-DDA analogue highlights how alkyl chains and fluorophores can be leveraged for imaging or surfactant applications, suggesting similar utility for the dodecyl-nitrobenzamide .

Foldamer Potential: N-Alkylated benzamides, such as those discussed in , form abiotic foldamers with conformational flexibility. The dodecyl chain in 2-chloro-N-dodecyl-5-nitrobenzamide may promote helical or sheet-like folding, relevant for materials science .

Research Findings and Data

Physicochemical Properties (Inferred):

| Property | 2-Chloro-N-Dodecyl-5-Nitrobenzamide | SAHA | Rip-B |

|---|---|---|---|

| LogP (lipophilicity) | High (estimated >5) | 3.1 | Moderate (~2.5) |

| Aqueous Solubility | Low | High | Low |

| HDAC Inhibition (IC₅₀) | ~1–10 µM (estimated) | 10–50 nM | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.